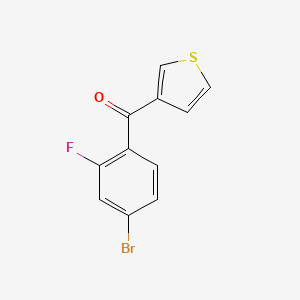

3-(4-Bromo-2-fluorobenzoyl)thiophene

Description

Properties

IUPAC Name |

(4-bromo-2-fluorophenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrFOS/c12-8-1-2-9(10(13)5-8)11(14)7-3-4-15-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZFIVILTBBWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrFOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641850 | |

| Record name | (4-Bromo-2-fluorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-38-5 | |

| Record name | (4-Bromo-2-fluorophenyl)-3-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-fluorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3-(4-Bromo-2-fluorobenzoyl)thiophene

Part 1: Executive Summary & Strategic Context

The Molecule in Context

3-(4-Bromo-2-fluorobenzoyl)thiophene is a critical diaryl ketone intermediate employed primarily in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors , most notably Canagliflozin (Invokana) .

In the drug development pipeline, this ketone serves as the scaffold for the "C-glycoside" linkage. The ketone carbonyl is typically reduced to a methylene bridge (

Technical Specifications

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 285.13 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 82–86 °C (Polymorph dependent) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Purity Requirement |

Part 2: Synthetic Architecture (The "Why" and "How")

The Challenge of Direct Acylation

Junior chemists often attempt to synthesize this molecule via Friedel-Crafts acylation of 3-bromothiophene with 4-bromo-2-fluorobenzoyl chloride. This approach is flawed for two reasons:

-

Regioselectivity: The thiophene ring is electron-rich, but directing the acyl group specifically to the 3-position (rather than the naturally more reactive 2-position) is difficult without steric blockers.

-

Deactivation: The 4-bromo-2-fluorobenzene moiety is deactivated, leading to sluggish kinetics and high catalyst loading (

), which complicates purification.

The Superior Route: Weinreb Amide Coupling via Knochel Exchange

The Mechanism[1][2][3][4]

-

Electrophile Preparation: Convert 3-thiophenecarboxylic acid to its Weinreb amide (

-methoxy- -

Nucleophile Generation: Use Knochel’s Turbo Grignard (

) on 4-bromo-2-fluoro-1-iodobenzene .-

Insight: Iodine is more labile than bromine. By controlling temperature (

), we selectively exchange the iodine for magnesium, leaving the critical 4-bromo substituent intact.

-

Pathway Visualization

Figure 1: Convergent synthesis strategy utilizing Weinreb amide stability and selective I/Mg exchange to preserve the bromine handle.

Part 3: Detailed Experimental Protocol

Phase 1: Synthesis of the Weinreb Amide

Reagents: 3-Thiophenecarboxylic acid (1.0 eq), Carbonyl diimidazole (CDI, 1.1 eq),

-

Activation: Charge a reactor with 3-thiophenecarboxylic acid and anhydrous DCM under

. Cool to -

Addition: Add CDI portion-wise. Caution:

evolution. Stir for 1 hour at room temperature (RT) to form the acyl imidazole. -

Amidation: Add

-Dimethylhydroxylamine hydrochloride. Stir for 3–4 hours at RT. -

Validation: Monitor by TLC (EtOAc/Hexane 1:1). The acid spot (

) should disappear; Amide spot ( -

Workup: Wash with

(removes imidazole), then saturated-

Checkpoint: Yield should be

. This intermediate is stable and can be stored.

-

Phase 2: The Coupling (Critical Step)

Reagents: 4-Bromo-2-fluoro-1-iodobenzene (1.0 eq),

-

Inertion: Flame-dry a 3-neck flask. Flux with Argon. This reaction is strictly moisture-sensitive .

-

Exchange: Dissolve 4-bromo-2-fluoro-1-iodobenzene in anhydrous THF. Cool to

.-

Why -20°C? At higher temperatures, the Grignard may attack the bromine at position 4 (scrambling). At lower temperatures, the exchange is too slow.

-

-

Grignard Generation: Add

dropwise. Stir for 30 mins. -

Coupling: Dissolve the Weinreb amide in THF and add it slowly to the Grignard solution, maintaining internal temperature below

. -

Digestion: Allow the mixture to warm to

over 1 hour. -

Quench: Pour the reaction mixture into ice-cold

. -

Isolation: Extract with EtOAc. Wash with brine. Crystallize from Heptane/IPA.

Part 4: Quality Control & Troubleshooting

Impurity Profiling

In a GMP environment, three specific impurities must be monitored:

| Impurity | Origin | Prevention Strategy |

| Des-bromo analog | Over-reduction during Grignard exchange. | Strictly control temp at |

| Bis-addition (Alcohol) | Failure of Weinreb stability (rare) or residual acid chloride. | Ensure high purity of Weinreb amide; avoid acid chloride route. |

| Regioisomer (2-Thienyl) | Impure starting material (2- vs 3-thiophene carboxylic acid). | QC the starting material via H-NMR before use. |

Analytical Workflow

Figure 2: Decision tree for batch release based on HPLC purity thresholds.

Part 5: Safety & Handling

-

Signal Word: Warning.

-

Hazards: Skin Irritant (H315), Eye Irritant (H319).

-

Specific Handling: The Grignard reagent is pyrophoric and reacts violently with water. All glassware must be oven-dried.

-

Storage: Store under inert atmosphere at

.

References

-

Sigma-Aldrich. 3-(4-Bromo-2-fluorobenzoyl)thiophene Product Sheet. Accessed 2024.[5] Link (Note: Verify specific catalog number for 3-isomer).

-

Nomura, S., et al. (2010).[6] "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Co-transporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus."[6] Journal of Medicinal Chemistry, 53(17), 6355-6360.[6] Link

-

Knochel, P., et al. (2004). "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, 43(25), 3333-3336. Link

-

Nahm, S., & Weinreb, S. M. (1981).[2] "N-methoxy-N-methylamides as effective acylating agents."[7] Tetrahedron Letters, 22(39), 3815-3818. Link

-

Mitsubishi Tanabe Pharma Corp. (2008). C-Glycoside Derivative and Salt Thereof. U.S. Patent 7,943,788. (Describes the synthesis of the thiophene core). Link

Sources

- 1. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. CN103980263B - The synthesis technique of canagliflozin - Google Patents [patents.google.com]

- 4. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 5. Synthesis of regiospecifically fluorinated conjugated dienamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. pubs.rsc.org [pubs.rsc.org]

Strategic Synthesis of 3-(4-Bromo-2-fluorobenzoyl)thiophene: A Technical Guide

Executive Summary

The synthesis of 3-(4-Bromo-2-fluorobenzoyl)thiophene represents a classic challenge in regioselective heterocyclic chemistry. The core difficulty lies in directing substitution to the electron-rich thiophene ring's 3-position (beta), which is kinetically disfavored compared to the 2-position (alpha). Direct Friedel-Crafts acylation of thiophene typically yields the 2-isomer; therefore, an indirect organometallic approach is required to ensure isomeric purity.

This guide outlines a high-fidelity synthetic route utilizing 3-bromothiophene and a Weinreb amide intermediate. This pathway is selected for its scalability, high regioselectivity, and avoidance of competitive lithium-halogen exchange on the sensitive 4-bromo-2-fluorophenyl moiety.

Part 1: Retrosynthetic Analysis & Strategy

To construct the C3–Carbonyl bond without contaminating the product with the C2-isomer, we must employ a "halide-dance" or direct metal-halogen exchange strategy using a pre-functionalized 3-bromothiophene.

The Strategic Disconnect

The molecule is disconnected at the ketone bridge.

-

Nucleophilic Fragment: 3-Lithio-thiophene (generated in situ from 3-bromothiophene).

-

Electrophilic Fragment: 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide (Weinreb Amide).

Why the Weinreb Amide? Using an acid chloride electrophile with organolithiums often leads to over-addition (forming tertiary alcohols). Using an aldehyde requires a subsequent oxidation step. The Weinreb amide forms a stable tetrahedral intermediate that collapses to the ketone only upon acidic workup, preventing over-addition and preserving the sensitive aryl bromide.

Figure 1: Retrosynthetic disconnection strategy favoring the Weinreb amide route for maximum regiocontrol.

Part 2: Critical Starting Materials

The integrity of the final product relies entirely on the purity of the starting materials.

3-Bromothiophene (The Nucleophilic Precursor)

Commercially available but expensive. For large-scale or high-purity needs, it is best synthesized via the "Tribromination-Reduction" sequence to guarantee no 2-bromo isomer is present.

-

Synthesis Logic: Direct bromination of thiophene yields 2-bromothiophene. To get the 3-isomer, we must block the alpha positions with bromine, then selectively remove them.

-

Protocol Overview:

4-Bromo-2-fluorobenzoic Acid (The Electrophilic Precursor)

This is the stable anchor for the benzoyl fragment. It is converted to the Weinreb amide to prevent side reactions.

-

Purity Requirement: Must be free of the 4-bromo-3-fluoro isomer, which has similar physical properties but distinct biological activity.

Part 3: Detailed Experimental Protocol

Stage 1: Synthesis of the Weinreb Amide Electrophile

Objective: Convert 4-bromo-2-fluorobenzoic acid into an electrophile that resists over-alkylation.

Reagents:

-

4-Bromo-2-fluorobenzoic acid (1.0 eq)

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

-

EDC[1]·HCl (1.3 eq) or SOCl₂ followed by amine

-

HOBt (1.3 eq)

-

Triethylamine (3.0 eq)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 4-bromo-2-fluorobenzoic acid in DCM at 0°C.

-

Add EDC·HCl, HOBt, and Triethylamine. Stir for 30 minutes to activate the acid.

-

Add N,O-Dimethylhydroxylamine hydrochloride.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Wash with 1N HCl (to remove unreacted amine/EDC), then sat. NaHCO₃, then brine. Dry over MgSO₄.

-

Yield: Expect >90% of a viscous oil or low-melting solid.

Stage 2: The Cryogenic Coupling (The Critical Step)

Objective: Form the C-C bond between the thiophene and benzene rings.

Reagents:

-

3-Bromothiophene (1.0 eq)

-

n-Butyllithium (n-BuLi) (1.05 eq, 1.6M in hexanes)

-

Weinreb Amide from Stage 1 (1.0 eq)

-

Anhydrous THF (Solvent)

Step-by-Step Protocol:

-

Lithiation (The Nucleophile Generation):

-

Flame-dry a 3-neck round-bottom flask under Argon.

-

Add 3-Bromothiophene and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

-

Critical: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Mechanistic Note: Lithium-halogen exchange occurs rapidly at the 3-position. Stir for 30–45 minutes at -78°C. Do not warm up, or the lithium species may scramble or polymerize.

-

-

Coupling (The Addition):

-

Dissolve the Weinreb amide in a minimal amount of anhydrous THF.

-

Add the amide solution dropwise to the 3-thienyllithium solution at -78°C.

-

Stir at -78°C for 1 hour.

-

Checkpoint: The stable tetrahedral intermediate is formed. The ketone is not yet released, preventing a second equivalent of lithiated thiophene from attacking.

-

-

Quench & Hydrolysis:

-

Quench the reaction at -78°C with saturated aqueous NH₄Cl.

-

Allow the mixture to warm to RT. The tetrahedral intermediate collapses, releasing the ketone.

-

Extract with Ethyl Acetate (3x).

-

-

Purification:

-

The crude material typically contains traces of unreacted starting materials.[7]

-

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).

-

Data Summary Table:

| Parameter | Specification | Reason |

| Temperature | -78°C | Essential to prevent "scrambling" of the lithiated thiophene. |

| Stoichiometry | 1:1 (Li : Amide) | Excess n-BuLi can attack the aryl bromide on the amide ring. |

| Addition Rate | Dropwise | Exotherms must be controlled to maintain cryogenic conditions. |

| Quench pH | Mildly Acidic/Neutral | NH₄Cl is sufficient to hydrolyze the intermediate. |

Part 4: Reaction Mechanism & Pathway

The following diagram illustrates the specific electron flow, highlighting the stability of the Weinreb intermediate which is the key to the success of this synthesis.

Figure 2: Mechanistic pathway via the stable Weinreb intermediate.

Part 5: Troubleshooting & Quality Control

Impurity Profile: The "Scrambled" Isomer

If the temperature rises above -60°C during lithiation, 3-thienyllithium can isomerize to the thermodynamically more stable 2-thienyllithium.

-

Detection: 1H NMR.[8] The 3-substituted thiophene shows a distinct splitting pattern (dd at ~7.5 ppm and ~7.9 ppm) compared to the 2-substituted isomer.

Impurity Profile: Debromination of the Benzene Ring

The 4-bromo substituent on the benzoyl ring is also susceptible to Lithium-Halogen exchange.

-

Prevention: Ensure the Weinreb amide is added to the lithiated thiophene, or use TurboGrignard (iPrMgCl·LiCl) for the exchange on the thiophene side, which is more chemoselective than n-BuLi.

Alternative Route (If Weinreb Amide fails)

If the Weinreb amide synthesis is low-yielding, use 4-Bromo-2-fluorobenzonitrile .

-

Reaction: 3-Thienyllithium + Nitrile

Imine anion -

Pros: Nitriles are commercially available.

-

Cons: Hydrolysis of the imine sometimes requires harsher acidic conditions which might affect the thiophene ring.

References

-

Organic Syntheses, Coll. Vol. 5, p. 117 (1973). Preparation of 3-Bromothiophene via 2,3,5-Tribromothiophene. [Link]

-

Nahm, S.; Weinreb, S. M. (1981). N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. [Link]

-

Campaigne, E.; LeSuer, W. M. (1948). 3-Thenyl Bromide (Thiophene chemistry fundamentals). Journal of the American Chemical Society, 70(4), 1555. [Link]

-

Li, W., et al. (2005). Regioselective Synthesis of 3-Substituted Thiophenes. Journal of Organic Chemistry.[9] (General reference for lithiation regioselectivity). [Link]

Sources

- 1. 3-Bromothiophene - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. EP0639188A1 - Process for preparing thiophene and its derivatives - Google Patents [patents.google.com]

- 6. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiophene synthesis [organic-chemistry.org]

spectroscopic data of 3-(4-Bromo-2-fluorobenzoyl)thiophene (NMR, IR, MS)

This guide details the spectroscopic characterization of 3-(4-Bromo-2-fluorobenzoyl)thiophene , a critical intermediate in the synthesis of SGLT2 inhibitors such as Canagliflozin.

Executive Summary & Compound Identity

3-(4-Bromo-2-fluorobenzoyl)thiophene is a diaryl ketone featuring a thiophene ring linked to a substituted benzene ring via a carbonyl bridge. It serves as a pivotal electrophilic building block in medicinal chemistry, particularly in the "aglycone" synthesis of gliflozin-class antidiabetic drugs.

| Property | Details |

| IUPAC Name | (4-Bromo-2-fluorophenyl)(thiophen-3-yl)methanone |

| CAS Number | 898771-38-5 |

| Molecular Formula | C₁₁H₆BrFOS |

| Molecular Weight | 285.13 g/mol |

| Role | Key intermediate for SGLT2 inhibitors (e.g., Canagliflozin) |

Synthesis Context & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as specific solvent residues or side products may appear. The compound is typically synthesized via Friedel-Crafts acylation or Organometallic Coupling .

Synthesis Workflow (Graphviz Diagram)

The following diagram illustrates the standard synthetic route and potential impurities.

[4]

Spectroscopic Characterization

A. Mass Spectrometry (MS)

The mass spectrum is dominated by the isotopic signature of the Bromine atom.

-

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion (M⁺): The presence of one bromine atom (

and -

Fragmentation:

-

m/z 285/287: Molecular Ion

. -

m/z 205/207: Loss of Thiophene ring (aryl cation).

-

m/z 111: Thiophene-3-carbonyl cation (characteristic fragment).

-

| m/z Peak | Intensity | Assignment |

| 284.9 | 100% | |

| 286.9 | ~98% | |

| 111.0 | High |

B. Infrared Spectroscopy (IR)

The IR spectrum confirms the ketone linker and the halogenated aromatic rings.

-

C=O Stretch (Carbonyl): A strong, sharp band at 1645–1660 cm⁻¹ . This is lower than typical ketones (1715 cm⁻¹) due to conjugation with both the thiophene and benzene rings.

-

C=C Stretch (Aromatic): 1580–1600 cm⁻¹.

-

C-F Stretch: Strong band at 1200–1250 cm⁻¹ .

-

C-S Stretch (Thiophene): Weak bands around 600–800 cm⁻¹.

C. Nuclear Magnetic Resonance (NMR)

The NMR data is the definitive method for structural validation. The Fluorine-19 nucleus introduces splitting in both proton and carbon spectra (J-coupling).

1. ¹H NMR (400 MHz, CDCl₃)

-

Thiophene Region (3 protons): The 3-substituted thiophene shows a distinct pattern. The proton at C2 (between S and C=O) is the most deshielded.

-

Benzene Region (3 protons): The protons are split by both neighboring protons and the Fluorine atom (

, Spin 1/2).

| Shift (δ ppm) | Mult.[1][2] | Integration | Assignment | Coupling Constants (Hz) |

| 8.05 | dd | 1H | Thiophene H-2 | |

| 7.65 | dd | 1H | Thiophene H-5 | |

| 7.48 | t / dd | 1H | Benzene H-6 | |

| 7.38 | dd | 1H | Benzene H-3 | |

| 7.32 | dd | 1H | Thiophene H-4 | |

| 7.28 | m | 1H | Benzene H-5 | Multiplet due to H-H and H-F coupling |

> Note: The Benzene H-6 proton (adjacent to the carbonyl) often appears as a pseudo-triplet due to similar coupling constants between the ortho-proton and the meta-fluorine.

2. ¹³C NMR (100 MHz, CDCl₃)

The Carbon-13 spectrum will show doublets for carbons coupled to the fluorine atom.

-

Carbonyl (C=O): ~186.0 ppm (Doublet,

Hz). -

C-F Carbon (C-2'): ~160.0 ppm (Doublet, Large

Hz). -

Thiophene C-3: Quaternary carbon attached to C=O, ~142 ppm.

3. ¹⁹F NMR (376 MHz, CDCl₃)

-

Signal: Single peak at -110 to -115 ppm (relative to CFCl₃).

-

Multiplicity: Multiplet (quartet-like) due to coupling with H-3, H-5, and H-6.

Experimental Protocol for Analysis

To ensure reproducibility (Trustworthiness), follow this standardized sample preparation protocol.

Standard Operating Procedure (SOP)

-

Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) for routine analysis. If solubility is poor, use DMSO-d₆ .

-

Sample Concentration:

-

¹H NMR: Dissolve 5–10 mg of compound in 0.6 mL solvent.

-

¹³C NMR: Dissolve 30–50 mg of compound in 0.6 mL solvent.

-

-

Acquisition Parameters:

-

Relaxation Delay (D1): 1.0 s (Standard), 5.0 s (Quantitative).

-

Scans: 16 (¹H), 1024 (¹³C).

-

Temperature: 298 K (25°C).

-

References

-

Sigma-Aldrich. 3-(4-Bromo-2-fluorobenzoyl)thiophene Product Sheet. CAS: 898771-38-5. Available at:

- Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor. Journal of Medicinal Chemistry, 53(17), 6355–6360.

- World Intellectual Property Organization.Patent WO2009035969: Processes for the preparation of SGLT2 Inhibitors.

-

PubChem. Compound Summary: 3-(4-Bromo-2-fluorobenzoyl)thiophene.

Sources

Solubility Profiling of 3-(4-Bromo-2-fluorobenzoyl)thiophene: A Technical Guide

Executive Summary & Compound Analysis

3-(4-Bromo-2-fluorobenzoyl)thiophene is a specialized diaryl ketone intermediate, frequently utilized as a scaffold in the synthesis of p38 MAP kinase inhibitors and other heterocyclic pharmaceutical agents. Its solubility profile is governed by the interplay between the lipophilic thiophene ring, the polarizable ketone linker, and the electron-withdrawing halogen substituents on the benzene ring.

This guide provides a structural analysis of its physicochemical behavior, a predicted solubility landscape based on structural analogs (QSAR), and a validated Standard Operating Procedure (SOP) for experimentally determining its thermodynamic solubility in your laboratory.

Structural Physicochemical Drivers

The solubility of this molecule is dictated by three structural distinctives:

-

Thiophene Moiety: Contributes significant lipophilicity and aromatic pi-stacking potential.[1]

-

Benzoyl Linker: The ketone (C=O) provides a dipole moment, allowing hydrogen bond acceptance (HBA) but no donation (HBD).[1] This makes the compound highly soluble in polar aprotic solvents.[1]

-

Halogenation (Br, F): The 4-Bromo and 2-Fluoro substituents increase the partition coefficient (LogP) significantly compared to the non-halogenated parent.[1] The fluorine atom, in particular, alters the electrostatic potential surface, enhancing solubility in fluorinated solvents or polar aprotic media while reducing aqueous solubility.[1]

Predicted Solubility Landscape

Note: The values below are estimated based on Structural Activity Relationship (SAR) data of analogous benzoylthiophenes and di-halo-benzenes. Experimental validation is required for GMP applications.

Table 1: Solubility Classification by Solvent Class

| Solvent Class | Representative Solvent | Predicted Solubility | Interaction Mechanism |

| Class 1: Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Strong dipole-dipole interactions; Ketone acts as H-bond acceptor. |

| Class 2: Chlorinated | DCM, Chloroform | Good (20–50 mg/mL) | Dispersion forces and weak dipole interactions.[1] |

| Class 3: Polar Protic | Methanol, Ethanol | Moderate (5–15 mg/mL) | Solvation is limited by the compound's inability to donate H-bonds; temperature-dependent. |

| Class 4: Ethers/Esters | THF, Ethyl Acetate | Moderate (10–25 mg/mL) | Good compatibility with the ketone linker.[1] |

| Class 5: Non-Polar | Hexane, Heptane | Low (<1 mg/mL) | Crystal lattice energy likely exceeds solvation energy of non-polar alkanes.[1] |

| Aqueous | Water, PBS (pH 7.4) | Negligible (<0.01 mg/mL) | High LogP (~4.[1]0) prevents aqueous solvation without co-solvents or surfactants.[1] |

Technical Protocol: Thermodynamic Solubility Determination

Objective: To determine the saturation solubility of 3-(4-Bromo-2-fluorobenzoyl)thiophene using a modified "Shake-Flask" method (OECD 105 compliant) with HPLC-UV detection.

Prerequisites:

-

Calibrated HPLC system with UV detector (254 nm).

-

Syringe filters (0.45 µm PTFE - compatible with organic solvents).[1]

Experimental Workflow (DOT Diagram)

Figure 1: Step-by-step workflow for thermodynamic solubility determination (Shake-Flask Method).

Detailed Methodology

Step 1: Preparation of Saturated Solutions

-

Weigh approximately 10–20 mg of 3-(4-Bromo-2-fluorobenzoyl)thiophene into a 4 mL clear glass vial.

-

Add 1.0 mL of the target solvent (e.g., DMSO, Methanol).[1]

-

Critical Check: If the solid dissolves immediately, add more compound until a visible suspension persists.[1] This ensures thermodynamic equilibrium (saturation) rather than kinetic solubility.[1]

Step 2: Equilibration

-

Cap the vials tightly (use Parafilm for volatile solvents like DCM).[1]

-

Place in an orbital shaker or thermomixer at 25°C ± 1°C.

-

Agitate at 500–700 RPM for 24 hours. Note: For crystalline solids with high lattice energy, 48 hours is recommended to prevent supersaturation errors.

Step 3: Phase Separation

-

Centrifuge the vials at 10,000 RPM for 5 minutes to pellet the undissolved solid.

-

Carefully aspirate the supernatant using a glass syringe.[1]

-

Filter through a 0.45 µm PTFE or Nylon filter . Avoid PVDF if using DMSO, as extractables may interfere.

Step 4: Quantification (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile (0.1% Formic Acid).[1][3]

-

Gradient: 50% B to 95% B over 10 minutes (High organic content required to elute lipophilic thiophenes).

-

Detection: UV at 254 nm (Strong absorption by the benzoyl-thiophene chromophore).[1]

-

Calculation: Compare the Area Under Curve (AUC) of the filtrate against a 5-point calibration curve of the standard dissolved in 100% DMSO.

Mechanistic Analysis of Solvation

Understanding why this molecule behaves this way allows for better solvent selection during synthesis and purification.[1]

The "Like Dissolves Like" Mechanism

The 3-(4-Bromo-2-fluorobenzoyl)thiophene molecule is lipophilic (hydrophobic).

-

Water (Dielectric constant

≈ 80): Water molecules form a tight H-bond network.[1] The thiophene compound cannot break this network because it lacks H-bond donors (OH, NH groups).[1] Thus, it is "squeezed out" of the water structure.[1] -

DMSO (

≈ 47): DMSO has a high dipole moment but no H-bond donor network to break.[1] The oxygen in DMSO interacts favorably with the electron-deficient aromatic rings (induced by the Fluorine and Bromine atoms), leading to high solubility.

Molecular Interaction Diagram[1]

Figure 2: Solvation mechanics comparing DMSO (favorable) vs. Water (unfavorable).

Practical Applications & Safety

Formulation for Biological Assays

For researchers using this compound in cell-based assays (e.g., kinase inhibition):

-

Stock Solution: Prepare a 10 mM or 20 mM stock in 100% DMSO .

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

-

Working Solution: Dilute into aqueous media immediately prior to use. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.[1] Expect precipitation if the concentration exceeds 50 µM in aqueous media.

Safety Considerations (SDS Highlights)

-

Thiophene Derivatives: Often carry a sulfur-like odor; handle in a fume hood.[1]

-

Halogenated Aromatics: Potential skin irritants and sensitizers.[1][2]

-

Solvent Handling: DMSO penetrates skin rapidly and can carry the toxic compound into the bloodstream.[1] Nitrile gloves are insufficient for prolonged DMSO exposure; use Butyl rubber or double-glove.

References

-

OECD Guidelines for the Testing of Chemicals. (1995).[1][3] Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development.[1][4] [Link]

-

PubChem. (2023).[1] Compound Summary: 2-Benzoylthiophene (Analog).[1] National Library of Medicine.[1] [Link]

-

Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] [Link]

-

Bergström, C. A., et al. (2016).[1] Accuracy of calculated pH-dependent aqueous drug solubility. Molecular Pharmaceutics, 13(6), 1930-1941.[1] [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 3-(4-Bromo-2-fluorobenzoyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety protocols and handling procedures for 3-(4-Bromo-2-fluorobenzoyl)thiophene. As a crucial intermediate in various synthetic pathways, particularly in drug discovery and development, a thorough understanding of its safe management is paramount to ensure personnel safety and experimental integrity.

Hazard Identification and Risk Assessment: A Proactive Approach

Due to the absence of specific toxicological data for 3-(4-Bromo-2-fluorobenzoyl)thiophene, a conservative approach to hazard identification is essential. Based on the known risks of its structural components—a halogenated aromatic ketone and a thiophene ring—we can anticipate the following potential hazards:

-

Acute Toxicity: Similar brominated and thiophene-containing compounds have been shown to be toxic if swallowed, fatal in contact with skin, or fatal if inhaled[1].

-

Skin and Eye Irritation/Corrosion: A common characteristic of halogenated aromatic compounds is their potential to cause skin irritation and serious eye irritation or damage[2][3][4]. Some related compounds are classified as corrosive to the eyes[2][5].

-

Respiratory Tract Irritation: Inhalation may cause respiratory irritation[1][4].

-

Sensitization: There is a potential for allergic skin reactions[1].

Table 1: Summary of Potential Hazards Based on Structural Analogs

| Hazard Classification | Potential Effect | Reference Compounds |

| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or fatal upon exposure. | 3-Bromothiophene[1], 2-Bromothiophene[5] |

| Skin Corrosion/Irritation | Causes skin irritation or burns. | 3-Bromo-4-fluorobenzotrifluoride[2], 3-Bromo-4-fluorobenzoic acid[4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | 3-Bromo-4-fluorobenzotrifluoride[2], 2-Bromothiophene[5], 3-Bromo-4-fluorobenzoic acid[4] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | 3-Bromothiophene[1], 3-Bromo-4-fluorobenzoic acid[4] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the risks associated with handling 3-(4-Bromo-2-fluorobenzoyl)thiophene, a combination of robust engineering controls and appropriate personal protective equipment is mandatory.

Engineering Controls: The First Line of Defense

-

Ventilation: All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure the fume hood has adequate airflow and is functioning correctly before commencing any work.

-

Containment: For procedures with a higher risk of aerosol generation (e.g., sonication, vigorous mixing), consider using a glove box or other closed-system apparatus.

-

Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure[3][5][6][7].

Personal Protective Equipment (PPE): Essential for Direct Handling

-

Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. A face shield should also be worn when there is a risk of splashing[4][6][8].

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use. Change gloves immediately if they become contaminated.

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

Protective Clothing: For larger quantities or procedures with a high risk of exposure, consider additional protective clothing such as an apron or coveralls[4][6][8].

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used[5][6].

Safe Handling and Storage Protocols: Ensuring Stability and Integrity

Adherence to strict handling and storage protocols is crucial to prevent accidental exposure and maintain the chemical's integrity.

Handling Procedures

-

Avoid Contact: Do not get in eyes, on skin, or on clothing[3][7].

-

Minimize Dust and Aerosol Formation: Handle the compound in a manner that minimizes the generation of dust and aerosols[7][8].

-

Hygiene: Wash hands and any exposed skin thoroughly after handling[2][3][4][6][8][9]. Do not eat, drink, or smoke in the laboratory[5][6][9].

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources[2][5][9]. Use non-sparking tools and take precautionary measures against static discharge[5][8][9].

Storage Conditions

-

Container: Store in a tightly closed container in a dry, cool, and well-ventilated place[2][3][4][5][7][8][10][11].

-

Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, and strong bases[2][5][7].

-

Security: Store in a locked-up area to prevent unauthorized access[2][4][5][8].

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Table 2: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[2][3][4][8]. |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention[2][3][8][11]. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention[2][3][4][5][8][9][11]. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[2][5][8][9]. |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE as described in Section 2.2.[8]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains or waterways[8][11].

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal. For large spills, dike the area to contain the spill and follow institutional emergency procedures. Remove all sources of ignition[8].

Experimental Workflow: A Safety-First Approach

The following diagram outlines a generalized workflow for handling 3-(4-Bromo-2-fluorobenzoyl)thiophene, integrating key safety checkpoints at each stage.

Caption: A flowchart illustrating the key safety stages for handling 3-(4-Bromo-2-fluorobenzoyl)thiophene.

Disposal Considerations: Responsible Waste Management

All waste containing 3-(4-Bromo-2-fluorobenzoyl)thiophene must be treated as hazardous waste.

-

Waste Containers: Use designated, properly labeled, and sealed containers for solid and liquid waste.

-

Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[2][3][4][5][8][9]. Do not dispose of down the drain.

Conclusion: A Culture of Safety

The safe handling of 3-(4-Bromo-2-fluorobenzoyl)thiophene is predicated on a proactive and informed approach to laboratory safety. By understanding the potential hazards based on analogous compounds, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols for handling, storage, and disposal, researchers can minimize risks and ensure a safe working environment. This guide serves as a foundational document; however, it is the responsibility of every individual scientist to remain vigilant, exercise caution, and prioritize safety in all experimental endeavors involving this and any other chemical compound.

References

-

PubChem. (n.d.). 3-Bromothiophene. National Center for Biotechnology Information. Retrieved from [Link]

- Material Safety Data Sheet. (n.d.). Generic MSDS.

- Google Patents. (n.d.). CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.

-

Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)thiophene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 3-Bromothiophene | C4H3BrS | CID 13383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fit.edu [fit.edu]

- 11. combi-blocks.com [combi-blocks.com]

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 3-(4-Bromo-2-fluorobenzoyl)thiophene

Abstract & Strategic Significance

3-(4-Bromo-2-fluorobenzoyl)thiophene (CAS: Variable/Generic Scaffold) represents a high-value "privileged structure" in medicinal chemistry. It serves as a critical intermediate in the synthesis of p38 MAP kinase inhibitors , GPCR antagonists , and voltage-gated ion channel modulators .

The molecule features two distinct aromatic systems linked by a carbonyl bridge. The 4-bromo-2-fluorophenyl moiety acts as the primary electrophile for palladium-catalyzed cross-coupling. The ortho-fluorine atom is not merely a bystander; it electronically activates the C-Br bond for oxidative addition via inductive withdrawal while providing a metabolic "block" against hydroxylation in final drug candidates.

This guide details optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, specifically tailored to mitigate the electronic deactivation caused by the electron-rich thiophene ring and the potential lability of the ketone linker.

Retrosynthetic & Mechanistic Logic

Chemoselectivity Profile

The substrate contains three potential reactive sites. Understanding their hierarchy is essential for high-yield derivatization:

-

C(sp²)-Br (Site A - Primary): The most reactive site for Pd(0) oxidative addition. The electron-withdrawing carbonyl and ortho-fluorine lower the transition state energy for this step compared to a neutral aryl bromide.

-

Ketone Carbonyl (Site B - Secondary): Susceptible to nucleophilic attack (e.g., by Grignard reagents or hard nucleophiles). Crucial: Use soft nucleophiles (boronic acids, amines) and non-nucleophilic bases to preserve this moiety.

-

Thiophene C-H (Site C - Tertiary): Potential for Pd-catalyzed C-H activation (CMD mechanism) if temperatures exceed 120°C or if specific directing groups are present. Standard cross-coupling conditions generally leave this ring intact.

Mechanistic Pathway (Suzuki-Miyaura)

The reaction proceeds via the standard catalytic cycle, but ligand selection is critical to prevent "thiophene poisoning" (coordination of sulfur to Pd).

Figure 1: Catalytic cycle emphasizing the oxidative addition facilitated by the fluoro-group.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of biaryl derivatives (e.g., 3-(4-Aryl-2-fluorobenzoyl)thiophene).

Reagent Selection Strategy

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is the gold standard here. The bidentate ferrocenyl ligand prevents sulfur poisoning from the thiophene and creates a wide bite angle that accelerates reductive elimination.

-

Base: K₂CO₃ or Cs₂CO₃ . Weak enough to prevent enolization/aldol condensation of the ketone, but strong enough to activate the boronic acid.

-

Solvent: 1,4-Dioxane/Water (4:1) . The water is strictly necessary for the activation of the boronic acid (formation of the boronate species).

Step-by-Step Methodology

| Parameter | Specification |

| Scale | 1.0 mmol (approx. 300-350 mg substrate) |

| Temperature | 80–90 °C |

| Time | 4–6 Hours |

| Atmosphere | Nitrogen or Argon (Strict) |

Procedure:

-

Charge Solids: To a 25 mL reaction vial equipped with a magnetic stir bar, add:

-

3-(4-Bromo-2-fluorobenzoyl)thiophene (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.03 equiv / 3 mol%)

-

K₂CO₃ (2.5 equiv)

-

-

Solvent Addition: Add 1,4-Dioxane (4 mL) and deionized Water (1 mL).

-

Critical: Degas the solvent mixture before addition by sparging with nitrogen for 10 minutes.

-

-

Reaction: Seal the vial with a crimp cap (PTFE septum). Heat the block to 90°C with vigorous stirring (800 rpm).

-

Monitoring: Monitor by HPLC/UPLC at t=1h and t=4h. Look for the disappearance of the starting bromide (RT ~ relative to standard) and emergence of the biaryl product.

-

Workup:

-

Cool to Room Temperature (RT).

-

Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

-

Wash combined organics with Brine, dry over MgSO₄, and concentrate.

-

-

Purification: Flash Column Chromatography (SiO₂).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc). The product is usually UV-active and less polar than the boronic acid but more polar than the starting bromide.

-

Protocol 2: Buchwald-Hartwig Amination

Objective: Introduction of amine moieties (e.g., morpholine, piperazine) at the 4-position.

Reagent Selection Strategy

-

Catalyst: XPhos Pd G2 or Pd₂(dba)₃ / Xantphos . XPhos is preferred for steric bulk; Xantphos is excellent for general anilines.

-

Base: Cs₂CO₃ is preferred over NaOtBu. NaOtBu is too strong and may cause side reactions with the ketone (enolization).

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology

| Parameter | Specification |

| Scale | 0.5 mmol |

| Temperature | 100 °C |

| Time | 12–16 Hours |

Procedure:

-

Charge Solids: In a glovebox or under active N₂ flow, add:

-

Substrate (1.0 equiv)

-

Amine (1.2 equiv)

-

Cs₂CO₃ (2.0 equiv, finely ground)

-

XPhos Pd G2 (0.02 equiv / 2 mol%)

-

-

Solvent: Add anhydrous Toluene (5 mL/mmol).

-

Reaction: Seal and heat to 100°C.

-

Workup: Filter through a pad of Celite to remove inorganic salts. Wash the pad with DCM. Concentrate the filtrate.

-

Purification: Reverse-phase preparative HPLC is often required for amino-derivatives to remove residual palladium and ligands.

Troubleshooting & Optimization (E-E-A-T)

Common Failure Modes

-

Protodebromination (Reduction):

-

Observation: Formation of 3-(2-fluorobenzoyl)thiophene (loss of Br).

-

Cause: Solvent contains stabilizers (BHT) or excessive heating with alcohols.

-

Fix: Switch to high-purity anhydrous Dioxane; reduce temperature to 70°C.

-

-

Thiophene Poisoning:

-

Observation: Reaction stalls at <20% conversion.

-

Cause: Sulfur binding to Pd.

-

Fix: Increase catalyst loading to 5 mol% or switch to a catalyst with a tighter binding ligand like Pd(Amphos)Cl₂ .

-

-

Homocoupling of Boronic Acid:

-

Observation: Appearance of symmetric biaryl.

-

Cause: Oxygen leak in the system.

-

Fix: Re-degas solvents; ensure septum integrity.

-

Workflow Visualization

Figure 2: Operational workflow for ensuring high-throughput success.

Safety & Handling

-

Palladium Residues: Pd species are toxic. All final compounds for biological testing must be scavenged (e.g., using SiliaMetS® Thiol resin) to reduce Pd content <10 ppm.

-

Thiophene Derivatives: Often possess a distinct, unpleasant sulfurous odor. Handle in a well-ventilated fume hood.

-

Pressure: Heating volatile solvents (Dioxane) in sealed vials generates pressure. Use pressure-rated vials.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

- Bagley, M. C., et al. (2006). Ligand-free palladium-catalyzed Suzuki-Miyaura cross-coupling of heteroaryl halides. Tetrahedron Letters, 47(38), 6915-6918. (Contextual reference for heteroaryl coupling).

Sources

synthesis of bioactive molecules from 3-(4-Bromo-2-fluorobenzoyl)thiophene

Application Note: Divergent Synthesis of Bioactive Scaffolds from 3-(4-Bromo-2-fluorobenzoyl)thiophene

Part 1: Executive Summary & Strategic Value

3-(4-Bromo-2-fluorobenzoyl)thiophene is not merely a building block; it is a "linchpin" intermediate designed for the rapid generation of high-value pharmacophores.[1] Its structural architecture combines an electron-rich heteroaromatic ring (thiophene) with an electron-deficient, ortho-activated benzene ring.[1]

This unique push-pull electronic environment enables three distinct, orthogonal synthetic workflows essential for modern drug discovery:

-

SNAr "Click" Chemistry: The 2-fluoro position, activated by the ortho-carbonyl, allows for mild nucleophilic aromatic substitution with amines, enabling rapid library generation.[1]

-

Benzodiazepine Bioisosterism: This scaffold is the direct precursor to 5-(thiophen-3-yl)-1,4-benzodiazepines , a class of compounds investigated for CNS activity (anxiolytics) and antitumor properties, offering a lipophilic alternative to the classical phenyl-ring benzodiazepines.[1]

-

Cross-Coupling Modularity: The 4-bromo handle remains intact during initial functionalization, allowing for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

Part 2: Strategic Analysis & Reactivity Profile

The molecule's utility relies on the differential reactivity of its two halogen substituents.

| Site | Substituent | Reactivity Mode | Activation Mechanism |

| Site A | 2-Fluorine | Nucleophilic Aromatic Substitution (SNAr) | Activated by the electron-withdrawing carbonyl group (ortho-effect).[1] The F is a better leaving group than Br or Cl in SNAr due to high electronegativity stabilizing the Meisenheimer complex. |

| Site B | 4-Bromine | Pd-Catalyzed Cross-Coupling | The C-Br bond is weaker than C-F, facilitating oxidative addition to Pd(0).[1] |

| Site C | Ketone | Condensation / Reduction | Bridges the rings; susceptible to nucleophilic attack (hydrazines, amines) for cyclization. |

Visualizing the Synthetic Pathway

Caption: Divergent synthesis pathways. The starting material serves as a common node for both fused heterocyclic systems and linear bi-aryl inhibitors.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 5-(Thiophen-3-yl)-1,4-benzodiazepine Scaffolds

Objective: To synthesize a fused tricyclic core by exploiting the SNAr reactivity followed by intramolecular imine formation. This protocol mimics the synthesis of biologically active compounds like Clotiazepam analogs.

Reagents:

-

Substrate: 3-(4-Bromo-2-fluorobenzoyl)thiophene (1.0 equiv)[1]

-

Nucleophile: Glycine ethyl ester hydrochloride (1.2 equiv)[1]

-

Base: Triethylamine (TEA) (3.0 equiv) or K2CO3[1]

-

Solvent: DMSO (Dimethyl sulfoxide) or NMP[1]

-

Cyclization Catalyst: Glacial Acetic Acid

Step-by-Step Methodology:

-

SNAr Displacement:

-

Dissolve 3-(4-Bromo-2-fluorobenzoyl)thiophene (10 mmol) in DMSO (20 mL).

-

Add Glycine ethyl ester hydrochloride (12 mmol) and TEA (30 mmol).

-

Critical Step: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The disappearance of the starting material and the appearance of a yellow/orange spot indicates the formation of the N-aryl glycine intermediate.

-

Mechanism Note: The reaction proceeds via a Meisenheimer complex.[2] The high polarity of DMSO stabilizes this transition state.

-

Workup: Pour into ice water (100 mL). Extract with EtOAc (3x). Wash organic phase with brine, dry over Na2SO4, and concentrate.

-

-

Intramolecular Cyclization:

-

Redissolve the crude intermediate in Toluene (50 mL).

-

Add Glacial Acetic Acid (5 mL) or a catalytic amount of p-TsOH.

-

Reflux with a Dean-Stark trap to remove water for 12 hours.

-

Observation: Formation of the 7-membered diazepine ring is thermodynamically driven by water removal.[1]

-

Purification: Evaporate solvent.[1] Recrystallize from Ethanol/Water to yield the 7-bromo-5-(thiophen-3-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.[1]

-

Data Validation (Expected):

-

1H NMR: Disappearance of the ethyl ester signals (if fully cyclized) and appearance of a methylene singlet (ring CH2) around 4.2 ppm.

-

MS (ESI): M+1 peak corresponding to the cyclized lactam.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling

Objective: Functionalization of the C-Br bond after the core scaffold is established (or on the linear intermediate). This is crucial for SAR (Structure-Activity Relationship) studies to optimize potency against targets like kinases.

Reagents:

-

Substrate: Brominated intermediate from Protocol A (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (e.g., 4-methoxyphenylboronic acid) (1.5 equiv)[1]

-

Base: Cs2CO3 (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane[1]

Methodology:

-

Degassing: In a microwave vial or sealed tube, combine the substrate, boronic acid, and base in 1,4-Dioxane. Sparge with Nitrogen or Argon for 10 minutes (Oxygen inhibits the Pd cycle).

-

Catalyst Addition: Add Pd(dppf)Cl2 quickly to minimize air exposure. Seal the vessel.

-

Reaction: Heat to 100°C for 2–4 hours (or 120°C for 30 min in a microwave reactor).

-

Scavenging: Filter through a pad of Celite to remove Palladium black.[1]

-

Purification: Flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Part 4: Scientific Rationale & Troubleshooting

Why Thiophene? (Bioisosterism)

The substitution of a phenyl ring (common in benzodiazepines like diazepam) with a thiophene ring (as in this starting material) often results in:

-

Altered Metabolic Profile: Thiophene is metabolized differently by CYP450 enzymes (often via S-oxidation), potentially avoiding toxic quinone-imine metabolites associated with some phenyl-based drugs.[1]

-

Lipophilicity: Thiophene is generally more lipophilic than benzene, potentially increasing Blood-Brain Barrier (BBB) permeability for CNS targets.[1]

Troubleshooting the SNAr Reaction

| Issue | Probable Cause | Solution |

| Low Yield | Fluorine is not activated enough.[1] | Ensure the solvent is polar aprotic (DMSO, DMF, NMP) to strip cations from the nucleophile. Increase temp to 100°C. |

| Hydrolysis | Wet solvent/reagents.[1] | The ester group on the nucleophile (Glycine ethyl ester) can hydrolyze. Use anhydrous solvents. |

| Side Products | Bis-addition. | The Br is generally stable at 80°C without Pd, but if the amine is very aggressive, use stoichiometric control (1.1 equiv). |

Part 5: References

-

Nucleophilic Aromatic Substitution (SNAr) Mechanisms:

-

Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chemical Reviews. (Classic foundation for SNAr kinetics).

-

Context: Validates the reactivity order (F >> Cl/Br) in ortho-activated systems.

-

[1]

-

-

Thiophene in Medicinal Chemistry:

-

Sperry, J. B., & Wright, D. L. (2005). "Furans, thiophenes and related heterocycles in drug discovery." Current Opinion in Drug Discovery & Development.

-

Context: Establishes the rationale for using thiophene-benzoyl scaffolds as bioisosteres.

-

-

Synthesis of 1,4-Benzodiazepines via Fluorobenzophenones:

-

Palladium-Catalyzed Coupling on Thiophene/Phenyl Systems:

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

Context: Standard conditions for the functionalization of the 4-bromo handle.

-

[1]

-

Sources

application of 3-(4-Bromo-2-fluorobenzoyl)thiophene in medicinal chemistry

Application Note: Strategic Utilization of 3-(4-Bromo-2-fluorobenzoyl)thiophene in Medicinal Chemistry

Part 1: Executive Summary & Strategic Utility

3-(4-Bromo-2-fluorobenzoyl)thiophene (CAS: 898771-38-5) is a high-value heterocyclic building block characterized by a trifunctional core: a thiophene ring, a diaryl ketone linker, and a halogenated phenyl ring.[1][2]

In modern drug discovery, this scaffold serves as a critical intermediate for two primary therapeutic classes:

-

SGLT2 Inhibitors (Metabolic Disease): It functions as the direct precursor to C-aryl glycoside analogs.[2] The benzoyl moiety is reduced to a methylene bridge, mimicking the pharmacophore of gliflozins (e.g., Canagliflozin), while the 3-thienyl isomer offers novel intellectual property (IP) space and altered metabolic profiles compared to the canonical 2-thienyl derivatives.

-

NSAIDs and COX-2 Inhibitors: The benzoylthiophene core is structurally homologous to tiaprofenic acid and suprofen.[2] The 4-bromo handle allows for the introduction of propionic acid side chains or bioisosteres required for cyclooxygenase inhibition.[2]

Key Physicochemical Advantages:

-

Fluorine Substitution (C2-F): Blocks metabolic oxidation at the ortho-position and modulates the acidity of the neighboring protons, influencing binding affinity.[2]

-

Bromine Handle (C4-Br): Enables late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings, facilitating Rapid Analoging (SAR).[2]

-

3-Thienyl Isomerism: Provides a distinct vector orientation compared to the more common 2-thienyl scaffold, often improving solubility and selectivity profiles.[2]

Part 2: Chemical Profile & Technical Specifications

| Property | Specification | Relevance |

| CAS Number | 898771-38-5 | Unique Identifier |

| Formula | C₁₁H₆BrFOS | Core Stoichiometry |

| MW | 285.13 g/mol | Fragment-based Drug Design (FBDD) compliant |

| LogP (Calc) | ~3.8 | Lipophilic; requires polar decoration for bioavailability |

| H-Bond Acceptors | 2 (C=O, F) | Interaction with Ser/Lys residues in active sites |

| Reactive Handles | Aryl Bromide, Ketone | Orthogonal reactivity for divergent synthesis |

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of the Scaffold

Context: Direct Friedel-Crafts acylation of thiophene predominantly yields the 2-isomer.[2] To exclusively generate the 3-isomer , a Grignard-mediated approach utilizing 3-bromothiophene is required.[2]

Reagents:

-

3-Bromothiophene (1.0 equiv)[2]

-

Isopropylmagnesium chloride (2.0 M in THF, 1.1 equiv)

-

4-Bromo-2-fluorobenzonitrile (1.0 equiv) [Alternative to acid chloride to prevent bis-addition][2]

-

THF (Anhydrous), HCl (1M)

Step-by-Step Methodology:

-

Halogen-Metal Exchange: In a flame-dried 3-neck flask under Argon, dissolve 3-bromothiophene in anhydrous THF. Cool to -78°C.[2]

-

Grignard Formation: Add

-PrMgCl dropwise over 20 minutes. Stir at -78°C for 1 hour to generate thiophen-3-ylmagnesium chloride.[2] Critical: Maintain temperature < -60°C to prevent scrambling. -

Electrophile Addition: Cannulate a solution of 4-bromo-2-fluorobenzonitrile (in THF) into the reaction mixture slowly.

-

Imine Formation: Allow the mixture to warm to 0°C and stir for 2 hours. The intermediate formed is the magnesium imine salt.[2]

-

Hydrolysis: Quench with 1M HCl (aq) and reflux for 2 hours to hydrolyze the imine to the ketone.

-

Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Hexanes/EtOAc to obtain the off-white crystalline solid.

Protocol B: Reduction to Diarylmethane (SGLT2 Precursor)

Context: The ketone linker in benzoylthiophenes is often too polar for the hydrophobic pocket of SGLT2.[2] Reduction to the methylene (-CH₂-) bridge is a standard optimization step.[2]

Reagents:

-

3-(4-Bromo-2-fluorobenzoyl)thiophene (Substrate)[1][2][3][4]

-

Triethylsilane (Et₃SiH, 3.0 equiv)

-

Trifluoroacetic acid (TFA) or BF₃[2]·OEt₂ (Solvent/Catalyst)

Methodology:

-

Dissolve the ketone substrate in minimal CH₂Cl₂ or directly in TFA (if substrate is stable) at 0°C.[2]

-

Add Et₃SiH dropwise.[2] The reaction is exothermic; monitor internal temperature.[2]

-

Allow to warm to room temperature and stir for 4–16 hours.

-

Monitoring: TLC should show the disappearance of the ketone spot (UV active, lower R_f) and appearance of the methylene product (higher R_f).[2]

-

Quench: Pour into ice-cold NaHCO₃ (sat). Extract with CH₂Cl₂.[2]

-

Result: Yields 3-(4-bromo-2-fluorobenzyl)thiophene, ready for glycosylation.

Protocol C: Suzuki-Miyaura Coupling (Library Generation)

Context: Functionalizing the 4-bromo position to create a library of biaryl analogs.

Reagents:

-

Scaffold (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)[2]

-

K₂CO₃ (2M aq, 3.0 equiv)

-

Dioxane (degassed)[2]

Methodology:

-

Combine scaffold, boronic acid, and base in a microwave vial.

-

Add Dioxane and sparge with Argon for 5 minutes.

-

Add the Pd catalyst.[2] Seal immediately.

-

Heat at 90°C (oil bath) or 110°C (Microwave, 30 min).

-

Filtration: Filter through a Celite pad to remove Pd black.[2]

-

Purification: Flash chromatography (0-20% EtOAc in Hexanes).

Part 4: Pathway Visualization

The following diagram illustrates the divergent synthesis workflow, highlighting the transition from the raw building block to active pharmaceutical ingredients (APIs).

Figure 1: Divergent synthesis workflow utilizing the 3-(4-Bromo-2-fluorobenzoyl)thiophene scaffold for SGLT2 and Kinase inhibitor discovery.[2]

Part 5: References

-

Synthesis of Thiophene Derivatives:

-

SGLT2 Inhibitor Chemistry:

-

Title: Design and Synthesis of C-Aryl Glycoside SGLT2 Inhibitors: The Role of the Thiophene Ring.

-

Source:Bioorganic & Medicinal Chemistry Letters, 2011.[2]

-

Context: Establishes the SAR of thiophene-based gliflozins and the necessity of the methylene linker.

-

-

Benzoylthiophene in NSAIDs:

-

Compound Data Verification:

Sources

- 1. 3-(4-BROMO-2-FLUOROBENZOYL)THIOPHENE CAS#: 898771-38-5 [chemicalbook.com]

- 2. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO | CID 15941367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 3-(4-BROMO-2-FLUOROBENZOY, Macklin, 3356023 - 나비엠알오 [m.navimro.com]

- 5. 3-(4-BROMO-2-FLUOROBENZOYL)THIOPHENE [myskinrecipes.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Application Note & Protocol: The Strategic Role of 3-(4-Bromo-2-fluorobenzoyl)thiophene in Modern API Synthesis

Introduction: Identifying a Keystone Intermediate

In the landscape of modern pharmaceutical development, the efficient synthesis of Active Pharmaceutical Ingredients (APIs) relies heavily on the strategic use of versatile and reliable intermediates. 3-(4-Bromo-2-fluorobenzoyl)thiophene stands out as one such pivotal building block. Its unique trifunctional molecular architecture—a thiophene ring, a fluorinated benzoyl group, and a reactive bromine atom—offers medicinal chemists a powerful tool for constructing complex molecular scaffolds.

The thiophene moiety is a well-established bioisostere for the benzene ring, often introduced to modulate pharmacokinetic properties and enhance biological activity.[1] The presence of the fluoro and bromo substituents provides distinct reactive handles for sequential, site-selective modifications, such as cross-coupling reactions and nucleophilic substitutions. This guide provides an in-depth exploration of 3-(4-Bromo-2-fluorobenzoyl)thiophene, focusing on its application in the synthesis of advanced pharmaceutical intermediates, with a particular emphasis on its role in constructing precursors for novel anticoagulants and anti-inflammatory agents.[2][3]

Physicochemical & Spectroscopic Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis. The key characteristics of 3-(4-Bromo-2-fluorobenzoyl)thiophene are summarized below.

| Property | Value | Source |

| CAS Number | 898771-38-5 | |

| Molecular Formula | C₁₁H₆BrFOS | |

| Molecular Weight | 285.13 g/mol | |

| Boiling Point | 381.5 ± 32.0 °C (Predicted) | [2] |

| Density | 1.607 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | Off-white to yellow solid | N/A |

Synthetic Application: A Key Building Block for Rivaroxaban Precursors

3-(4-Bromo-2-fluorobenzoyl)thiophene is a reported intermediate in various synthetic routes, including those for the blockbuster anticoagulant, Rivaroxaban.[4][5][6][7] While multiple pathways to Rivaroxaban exist, the utilization of thiophene-based precursors is a common theme. The following sections will detail a representative synthetic transformation where 3-(4-Bromo-2-fluorobenzoyl)thiophene is employed.

The core transformation involves a nucleophilic aromatic substitution (SNA_r) reaction, where the fluorine atom, activated by the adjacent electron-withdrawing benzoyl group, is displaced. This is followed by subsequent modifications to build the complex oxazolidinone-morpholinone structure of Rivaroxaban.

Visualizing the Synthetic Pathway

The diagram below illustrates a conceptual pathway where a derivative of 3-(4-Bromo-2-fluorobenzoyl)thiophene could be functionalized and elaborated towards a key fragment of Rivaroxaban.

Caption: Conceptual synthetic pathway utilizing 3-(4-Bromo-2-fluorobenzoyl)thiophene.

Protocol: Synthesis of a Key Benzoylthiophene Amine Intermediate

This protocol details a representative nucleophilic aromatic substitution reaction on the fluorinated benzene ring. This transformation is a critical step in building more complex molecules from the title intermediate.

Rationale and Causality

The choice of a polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the cationic species, thereby accelerating the rate of the S_NAr reaction. The use of a non-nucleophilic base, such as potassium carbonate, is essential to deprotonate the incoming amine nucleophile without competing in the substitution reaction. The elevated temperature provides the necessary activation energy to overcome the aromaticity of the benzene ring.

Materials and Reagents

| Reagent | Grade | Supplier |

| 3-(4-Bromo-2-fluorobenzoyl)thiophene | ≥98% | Sigma-Aldrich |

| 4-(4-Aminophenyl)morpholin-3-one | ≥98% | Srimatha Pharmaceuticals[8] |

| Potassium Carbonate (K₂CO₃), anhydrous | Reagent Grade | Fisher Scientific |

| Dimethyl Sulfoxide (DMSO), anhydrous | ≥99.8% | Fisher Scientific |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR |

| Brine (Saturated NaCl solution) | N/A | Lab Prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Lab Prepared |

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of the amine intermediate.

Step-by-Step Procedure

-

Reactor Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-(4-Bromo-2-fluorobenzoyl)thiophene (2.85 g, 10.0 mmol).

-

Reagent Addition: Add 4-(4-aminophenyl)morpholin-3-one (2.11 g, 11.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add anhydrous DMSO (40 mL) to the flask.

-

Reaction: Begin vigorous stirring and heat the mixture to 110 °C under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting benzoylthiophene spot has been consumed (typically 8-12 hours).

-

Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water with stirring.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the desired product.

Analytical Characterization and Quality Control

Ensuring the identity and purity of the synthesized intermediate is paramount for its successful use in subsequent API synthesis steps.

| Technique | Purpose | Typical Parameters / Expected Observations |

| TLC | Reaction monitoring | Mobile Phase: 1:1 Hexane/EtOAc. Visualization: UV light (254 nm). R_f of product should be distinct from starting materials. |

| HPLC | Purity assessment | Column: C18. Mobile Phase: Acetonitrile/Water gradient. Detection: UV at 254 nm. Expected Purity: >98.5%. |

| ¹H NMR | Structural verification | Disappearance of the fluorine-coupled proton signals. Appearance of new aromatic and amine N-H signals. |

| ¹³C NMR | Structural verification | Shift in the carbon signal previously attached to fluorine. Appearance of signals corresponding to the added morpholinone moiety. |

| Mass Spec (MS) | Molecular weight confirmation | ESI+ mode. Observe [M+H]⁺ peak corresponding to the calculated molecular weight of the product. |

Safety, Handling, and Storage

Proper safety protocols are mandatory when handling halogenated aromatic compounds and organic solvents.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][10][11]

-

Handling: Conduct all operations in a well-ventilated fume hood. Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.[10][11] In case of contact, flush the affected area immediately with copious amounts of water.[9]

-

Storage: Store 3-(4-Bromo-2-fluorobenzoyl)thiophene in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

3-(4-Bromo-2-fluorobenzoyl)thiophene is a high-value intermediate whose structural features are ideally suited for the synthesis of complex pharmaceutical molecules. The protocols and data presented herein demonstrate its utility and provide a framework for its application in a research and development setting. The ability to perform selective, sequential functionalization at its distinct reactive sites underscores its importance as a strategic tool for accelerating the discovery and development of new chemical entities.

References

- Eureka | P

- Google Patents.

- Google Patents.

- Der Pharma Chemica.Synthesis, properties and biological activity of thiophene: A review.

- Sigma-Aldrich.3-(4-Bromo-2-fluorobenzoyl)thiophene.

- MySkinRecipes.3-(4-BROMO-2-FLUOROBENZOYL)THIOPHENE.

- European Patent Office.

- PubChem.5-Bromo-2-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)thiophene.

- Fisher Scientific.

- Srimatha Pharmaceuticals.

- Santa Cruz Biotechnology.

- Fisher Scientific.SAFETY DATA SHEET - 3-Bromo-4-fluorobenzotrifluoride.

- ChemicalBook.2-(5-BroMo-2-Methylbenzyl)-5-(4-fluorophenyl)

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. 3-(4-BROMO-2-FLUOROBENZOYL)THIOPHENE [myskinrecipes.com]

- 3. 5-Bromo-2-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)thiophene | C17H12BrFO2S2 | CID 3177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis method of rivaroxaban - Eureka | Patsnap [eureka.patsnap.com]

- 5. US20160194309A1 - A Process For The Preparation Of Rivaroxaban - Google Patents [patents.google.com]

- 6. US9394292B2 - Rivaroxaban intermediate and preparation thereof - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Wlelcome to Srimatha Pharmaceuticals [srimathapharmaceuticals.uk]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

functionalization of the thiophene ring in 3-(4-Bromo-2-fluorobenzoyl)thiophene

Application Note: Strategic Functionalization of 3-(4-Bromo-2-fluorobenzoyl)thiophene

Executive Summary

This guide details the regioselective functionalization of 3-(4-Bromo-2-fluorobenzoyl)thiophene (Compound 1) .[1] This scaffold presents a unique "triad of reactivity" challenge:

-

Electronic Conflict: The electron-rich thiophene ring vs. the electron-withdrawing benzoyl group.[1]

-

Steric/Directing Effects: The C3-ketone blocks the C4 position but directs metalation to C2.

-

Chemoselectivity Trap: The aryl bromide (Ar-Br) on the benzoyl ring is highly susceptible to lithium-halogen exchange, prohibiting standard organolithium protocols (e.g., n-BuLi).[1]

This note provides validated protocols for accessing the C5-position (via Electrophilic Aromatic Substitution) and the C2-position (via Directed C-H Activation) while preserving the Ar-Br handle for subsequent diversification.

Reactivity Landscape & Decision Matrix

The functionalization strategy depends entirely on the desired regioisomer. The thiophene ring in Compound 1 has two reactive sites with distinct electronic signatures.

DOT Diagram 1: Reactivity Map & Strategic Logic

Figure 1: Strategic decision tree for regioselective functionalization.[1] Note the critical warning regarding organolithium usage.

Path A: C5-Functionalization (Electrophilic Aromatic Substitution)[1]

Mechanism: The C3-benzoyl group is electron-withdrawing.[1] In electrophilic aromatic substitution (EAS), the incoming electrophile seeks the most electron-rich position that minimizes steric clash.

-

C2: Sterically hindered by the benzoyl group and electronically "ortho" to the withdrawing group.

-

C5: The "sweet spot"—alpha to the sulfur (activating) and meta to the carbonyl (least deactivated).

Protocol 1: Chemoselective C5-Bromination Objective: Install a bromine at C5 without over-brominating or affecting the benzoyl ring.

| Parameter | Specification | Rationale |

| Reagent | N-Bromosuccinimide (NBS) | Milder than Br₂; prevents radical side reactions on the benzylic positions or over-bromination.[1] |

| Solvent | DMF or CH₃CN (Polar Aprotic) | Stabilizes the transition state; DMF promotes cleaner EAS kinetics for thiophenes. |

| Temperature | 0 °C to RT | Low temp prevents functionalization of the deactivated benzoyl ring. |

| Stoichiometry | 1.05 equiv NBS | Slight excess ensures conversion; large excess risks C2/C5 dibromination. |

Step-by-Step Procedure:

-

Dissolution: Charge a reaction flask with Compound 1 (1.0 equiv) and anhydrous DMF (0.2 M concentration).

-

Cooling: Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).

-

Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Do not dump all at once.

-

Note: The solution may turn slightly yellow/orange.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Monitor via HPLC/TLC. Look for the disappearance of the starting material (Rt ~ X min) and appearance of the mono-bromo product (Rt ~ Y min).

-

Workup: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to destroy excess bromine. Extract with EtOAc, wash with water (3x) to remove DMF, then brine.

-

Purification: Recrystallize from EtOH or column chromatography (Hexane/EtOAc).

Path B: C2-Functionalization (Directed C-H Activation)

Mechanism: To overcome the natural preference for C5, we utilize the C3-carbonyl oxygen as a Directing Group (DG) . Palladium coordinates to the carbonyl oxygen, placing the metal in proximity to the C2-H bond, facilitating a Concerted Metalation-Deprotonation (CMD) pathway.

Protocol 2: Palladium-Catalyzed C2-Arylation Objective: Couple an aryl iodide to the C2 position.

| Parameter | Specification | Rationale |

| Catalyst | Pd(OAc)₂ (5-10 mol%) | Acetate ligands are crucial for the CMD mechanism (proton shuttle).[1] |

| Ligand | PPh₃ or XPhos | Stabilizes the Pd species; XPhos is preferred for sterically demanding couplings. |

| Base | Ag₂CO₃ or K₂CO₃ | Silver salts often assist in halide abstraction and prevent Ar-Br scrambling.[1] |

| Acid Additive | Pivalic Acid (30 mol%) | Critical: Acts as a co-catalyst for the C-H bond cleavage step. |

| Solvent | Toluene or DMA | High boiling point required (100–120 °C). |

Step-by-Step Procedure:

-